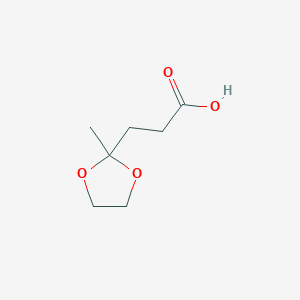

3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid

Descripción general

Descripción

3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid is an organic compound that features a dioxolane ring attached to a propanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid typically involves the reaction of 2-methyl-1,3-dioxolane with a suitable propanoic acid derivative. One common method is the esterification of 2-methyl-1,3-dioxolane-2-propanol with propanoic acid under acidic conditions, followed by hydrolysis to yield the desired acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted dioxolane derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid serves as a crucial building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules. For instance, it can be oxidized to yield ketones or aldehydes and reduced to form alcohols. Additionally, the dioxolane ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into synthesized compounds.

Table 1: Common Reactions of this compound

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Ketones or Aldehydes | Potassium permanganate, Chromium trioxide |

| Reduction | Alcohols | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Substituted Dioxolane Derivatives | Nucleophiles (amines, thiols) |

Biological Research

Potential Biological Activity

Research indicates that this compound may exhibit significant biological activity. Studies have focused on its interactions with biomolecules and potential therapeutic properties. The compound's structure allows it to interact with enzymes and receptors, potentially modulating their activity through hydrogen bonding and electrostatic interactions.

Case Study: Corn Stover Liquefaction

In a study investigating the rapid liquefaction of corn stover using microwave heating, this compound was identified as a primary degradation product. This finding highlights its role in biomass conversion processes and suggests potential applications in biofuel production.

Pharmaceutical Applications

Precursor for Drug Development

The unique structural characteristics of this compound make it a promising candidate for drug development. It can serve as a precursor for synthesizing new pharmaceuticals or as an active pharmaceutical ingredient (API). Its stability and reactivity are advantageous for formulating drugs with specific therapeutic targets .

Industrial Applications

Utilization in Polymer Production

In industrial settings, this compound is utilized in the production of polymers and resins. Its chemical properties enable it to act as a monomer or additive in polymerization processes, contributing to the development of materials with desirable physical and chemical characteristics .

Mecanismo De Acción

The mechanism of action of 3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid involves its interaction with specific molecular targets and pathways. The dioxolane ring can interact with enzymes and receptors, potentially modulating their activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate: An ester derivative with similar structural features.

2-methyl-1,3-dioxolane-2-propionic acid methyl ester: Another ester with a similar backbone.

Uniqueness

3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid is unique due to its specific combination of a dioxolane ring and a propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Actividad Biológica

3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid is an organic compound characterized by its unique structural features, specifically a dioxolane ring linked to a propanoic acid moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and interactions with biomolecules.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a five-membered dioxolane ring, which is known for its reactivity in organic synthesis. The presence of the propanoic acid group suggests potential interactions with biological systems, making it a candidate for further investigation into its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies have shown that compounds with similar structures exhibit antimicrobial activity against various fungi and bacteria. For instance, heterocyclic derivatives of dioxolanes have been reported to be effective against pathogens such as Staphylococcus and Candida species .

- Therapeutic Potential : The compound has been explored for its therapeutic properties, particularly in drug development. Its ability to interact with enzymes and receptors may suggest roles in modulating biological pathways.

- Biochemical Interactions : The dioxolane ring can participate in nucleophilic substitution reactions, making it a versatile building block for synthesizing biologically active compounds .

The mechanism of action of this compound is hypothesized to involve:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, potentially altering their activity through competitive inhibition or allosteric modulation.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biomolecules, enhancing its interaction with proteins and nucleic acids.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study examining the antimicrobial properties of dioxolane derivatives found that compounds similar to this compound demonstrated significant activity against Candida albicans and Aspergillus fumigatus. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC), revealing a promising therapeutic index for future applications .

Study 2: Synthesis and Biological Evaluation

Research focusing on the synthesis of substituted dioxolanes reported that this compound could be synthesized via esterification methods. Subsequent biological evaluations indicated potential applications in drug formulation due to its favorable pharmacokinetic properties .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Therapeutic Applications | Notable Features |

|---|---|---|---|

| This compound | Moderate | Potential drug precursor | Unique dioxolane structure |

| Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate | High | Antifungal | Ester derivative with enhanced solubility |

| 1,3-Dioxolane derivatives | Variable | Diverse pharmacological uses | Various substitutions affect activity |

Propiedades

IUPAC Name |

3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(3-2-6(8)9)10-4-5-11-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYSZAUNEYRNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448723 | |

| Record name | 3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4388-57-2 | |

| Record name | 2-Methyl-1,3-dioxolane-2-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4388-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid in the context of corn stover liquefaction?

A1: In the study on rapid liquefaction of corn stover using microwave heating [], this compound was identified as a primary degradation product. This suggests that during the breakdown of corn stover with ethylene glycol and sulfuric acid under microwave irradiation, the plant's complex carbohydrates are transformed into smaller molecules, including this specific compound. This information is crucial for understanding the chemical reactions involved in the liquefaction process and for potentially optimizing it to produce desired bio-based products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.